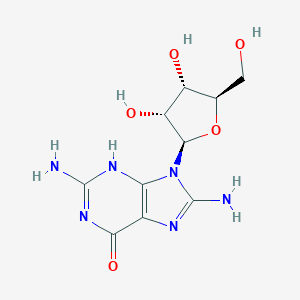
2-(4-Aminofenoxi)acetonitrilo
Descripción general
Descripción
2-(4-Aminophenoxy)acetonitrile is a chemical compound that is widely used in scientific research due to its unique properties. This compound is also known as APAN and has a molecular formula of C8H8N2O. APAN is a white crystalline powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
Síntesis Orgánica
2-(4-Aminofenoxi)acetonitrilo: es un intermedio valioso en la síntesis orgánica. Se utiliza para introducir el grupo aminofenoxi en varios marcos moleculares, lo cual es crucial para sintetizar compuestos orgánicos complejos . Este compuesto puede participar en varias reacciones, incluida la formación catalítica de enlaces carbono-heteroátomo, que es fundamental para crear una amplia gama de materiales orgánicos.
Ciencia de los Materiales
Este compuesto encuentra aplicaciones en la ciencia de los materiales, especialmente en el desarrollo de resinas epoxi. Puede modificar las propiedades de las resinas epoxi, como mejorar la ductilidad y la estabilidad térmica, que son esenciales para las industrias aeroespacial y automotriz . El grupo aminofenoxi puede mejorar la interacción entre la matriz de resina y los materiales de refuerzo, lo que lleva a compuestos con propiedades mecánicas superiores.
Química Analítica
This compound: se utiliza como agente de derivatización en química analítica. Es particularmente útil en cromatografía líquida-espectrometría de masas (LC-MS) para el análisis de ácidos orgánicos biológicos. El compuesto mejora la sensibilidad y los límites de detección de la LC-MS al facilitar la derivatización de los ácidos carboxílicos, que son intermediarios clave en las vías metabólicas .
Aplicaciones Electroquímicas
Debido a su naturaleza electroactiva, This compound se utiliza en aplicaciones electroquímicas. Está involucrado en la síntesis de compuestos que contienen nitrógeno a través de conversiones electroquímicas. Las buenas características de conductividad y respeto al medio ambiente del compuesto lo convierten en una opción convincente para tales aplicaciones .
Safety and Hazards
Mecanismo De Acción
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Studies on similar compounds suggest that they may have antimicrobial activity .
Action Environment
The compound’s stability under different conditions can be inferred from its chemical properties.
Análisis Bioquímico
Biochemical Properties
2-(4-Aminophenoxy)acetonitrile plays a significant role in biochemical reactions, particularly in proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of 2-(4-Aminophenoxy)acetonitrile to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities .
Cellular Effects
The effects of 2-(4-Aminophenoxy)acetonitrile on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 2-(4-Aminophenoxy)acetonitrile has been shown to induce apoptosis by activating the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes .
Molecular Mechanism
At the molecular level, 2-(4-Aminophenoxy)acetonitrile exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling. This inhibition can result in altered phosphorylation states of various proteins, thereby affecting gene expression and cellular functions .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(4-Aminophenoxy)acetonitrile over time in laboratory settings are crucial for its effectiveness. Studies have shown that it remains stable under standard storage conditions but may degrade when exposed to extreme temperatures or light. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to 2-(4-Aminophenoxy)acetonitrile can lead to sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 2-(4-Aminophenoxy)acetonitrile vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity .
Metabolic Pathways
2-(4-Aminophenoxy)acetonitrile is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell. The compound’s metabolism may also involve conjugation reactions, where it is linked to other molecules to facilitate its excretion .
Transport and Distribution
Within cells and tissues, 2-(4-Aminophenoxy)acetonitrile is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can influence its localization and accumulation within different cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 2-(4-Aminophenoxy)acetonitrile is critical for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it exerts its effects on mitochondrial function and energy metabolism. This localization is essential for its role in modulating cellular processes and functions .
Propiedades
IUPAC Name |
2-(4-aminophenoxy)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLCZDWOYJRTGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601306667 | |
| Record name | 2-(4-Aminophenoxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601306667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
169286-84-4 | |
| Record name | 2-(4-Aminophenoxy)acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=169286-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Aminophenoxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601306667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-aminophenoxy)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1,2-Benzenediol, 3-[(phenylimino)methyl]-](/img/structure/B66048.png)
![1-[(3S,4S)-5-Hydroxy-4-methyloxolan-3-yl]ethanone](/img/structure/B66051.png)
![1-[2-(Hydroxyamino)phenyl]ethanone](/img/structure/B66055.png)


